Computational LogP Values for (2-Amino-6-methoxyphenyl)methanol vs. Representative Isomers
The predicted partition coefficient (LogP) of (2-amino-6-methoxyphenyl)methanol, a measure of lipophilicity, is reported as 0.77 (ChemScene) and 1.35 (ChemSrc) using different computational models [1]. In contrast, a representative 2,5-disubstituted isomer, (2-amino-5-methoxyphenyl)methanol, has a predicted LogP of 1.11 (ChemSrc) [2]. This indicates that the 2,6-isomer may exhibit moderate lipophilicity, but the significant variation in predicted values highlights the sensitivity of this property to the specific substitution pattern and the computational method employed. The 2,6-arrangement can influence intramolecular hydrogen bonding and solvent interactions differently than other isomers.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.77 (ChemScene) / 1.35 (ChemSrc) |
| Comparator Or Baseline | 2-Amino-5-methoxyphenyl)methanol (CAS 55414-72-7): 1.11 (ChemSrc) |
| Quantified Difference | Δ LogP ranges from -0.34 to +0.24 depending on the model |
| Conditions | Computational prediction; method/software not specified |
Why This Matters
LogP is a critical parameter for assessing membrane permeability, solubility, and overall drug-likeness, making the distinct lipophilicity profile of the 2,6-isomer essential for applications where absorption and distribution are key considerations.
- [1] Benzenemethanol, 2-amino-6-methoxy- (9CI). ChemSrc. https://m.chemsrc.com/en/cas/177531-95-2_1470118.html View Source
- [2] (2-Amino-5-methoxyphenyl)methanol. ChemSrc. https://m.chemsrc.com/en/cas/55414-72-7_951018.html View Source
